An In-Depth Technical Guide to 2-Azabicyclo[3.1.0]hexan-3-one: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2-Azabicyclo[3.1.0]hexan-3-one: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Rise of a Conformationally-Restricted Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements is paramount. The strategic move away from "flat" aromatic structures towards more complex, sp³-rich scaffolds is a well-documented approach to improve compound properties, including selectivity, potency, and metabolic stability. Within this paradigm, 2-Azabicyclo[3.1.0]hexan-3-one has emerged as a compelling and privileged structural motif.
This guide provides a comprehensive technical overview of 2-Azabicyclo[3.1.0]hexan-3-one, a bicyclic lactam that uniquely marries the conformational rigidity of a cyclopropane ring with the synthetic versatility of a pyrrolidinone core. Its constrained nature makes it an attractive bioisostere for commonly used motifs like piperidine, offering a fixed geometry that can enhance binding affinity to biological targets.[1][2] We will explore its core structural features, established synthetic pathways, spectroscopic signature, chemical reactivity, and its significant applications in the development of next-generation therapeutics for a range of diseases, from autoimmune disorders to cancer.[3]
Molecular Architecture and Stereochemical Landscape
The fundamental structure of 2-Azabicyclo[3.1.0]hexan-3-one consists of a five-membered pyrrolidinone (γ-lactam) ring fused with a three-membered cyclopropane ring. This fusion creates a rigid, puckered structure with defined stereochemical centers.
dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14843146&t=l" label=""];
subgraph { rank=same; rankdir=LR; N_label [label="N2 (Amide Nitrogen)", shape=plaintext, fontcolor="#202124"]; C3_label [label="C3 (Carbonyl)", shape=plaintext, fontcolor="#202124"]; }
subgraph { rank=same; rankdir=LR; C1_label [label="C1 (Bridgehead)", shape=plaintext, fontcolor="#202124"]; C5_label [label="C5 (Bridgehead)", shape=plaintext, fontcolor="#202124"]; }
C6_label [label="C6 (Cyclopropane)", shape=plaintext, fontcolor="#202124"];
// Positional connections (invisible edges for layout) N_label -> mol [len=1.5]; C3_label -> mol [len=1.5]; C1_label -> mol [len=1.5]; C5_label -> mol [len=1.5]; C6_label -> mol [len=1.5]; } . Caption: Core structure of 2-Azabicyclo[3.1.0]hexan-3-one.
The key structural features that dictate its utility are:
-
The Fused Cyclopropane Ring: This imparts significant conformational rigidity, locking the five-membered ring into a specific envelope-like conformation. This pre-organization can be entropically favorable for binding to a protein target.
-
The Lactam Moiety: The amide bond within the ring system provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for molecular recognition in biological systems. The nitrogen atom also serves as a key handle for synthetic diversification.
-
Stereogenic Centers: The bridgehead carbons (C1 and C5) are stereocenters, leading to the existence of enantiomers. The absolute configuration of these centers is crucial for biological activity, a fact that has been confirmed through X-ray crystallography of various derivatives.[4][5]
The inherent strain of the cyclopropane ring does not render the molecule unstable but is a key factor in its unique reactivity profile, which will be discussed in Section 4.
Synthetic Methodologies: Accessing the Core
The construction of the 2-azabicyclo[3.1.0]hexane framework has been approached through several strategic routes. The choice of synthesis often depends on the desired scale, stereochemical outcome, and available starting materials.
Synthesis via Deprotection of a Protected Precursor
A common and straightforward laboratory-scale synthesis involves the acidic deprotection of a commercially available or readily synthesized N-Boc protected precursor.
-
Protocol: Acidic Deprotection of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate
-
Dissolve tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of strong acid, typically 4M HCl in 1,4-dioxane, dropwise to the stirred solution at room temperature.
-
Monitor the reaction for the cessation of carbon dioxide evolution (typically 2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting residue, the hydrochloride salt of the title compound, can be used as is or neutralized to yield the free base.
-
-
Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions but its lability under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide, leaving the desired free secondary amine (or its protonated form).
Asymmetric Synthesis from Glutamic Acid
For accessing enantiomerically pure derivatives, chiral pool synthesis starting from materials like glutamic acid is a powerful strategy.
-
Workflow: Asymmetric Synthesis via Simmons-Smith Reaction [6]
-
Amino Protection & Cyclization: L-glutamic acid is first N-protected (e.g., with a Boc group) and then subjected to a DMAP-catalyzed cyclization to form a pyroglutamate derivative.
-
Reduction & Dehydration: The carboxylate is reduced to an alcohol, which is then dehydrated to form an endocyclic enecarbamate.
-
Asymmetric Cyclopropanation: The crucial step involves a diastereoselective Simmons-Smith reaction on the double bond to construct the fused cyclopropane ring. The choice of chiral ligands in this step dictates the stereochemical outcome.
-
Hydrolysis & Modification: Subsequent hydrolysis and functional group manipulations yield the target chiral 2-azabicyclo[3.1.0]hexane derivatives.
-
-
Expertise: This route is more complex but provides excellent control over the absolute stereochemistry of the final product, which is often a critical requirement for pharmacologically active compounds.
Spectroscopic Characterization
| Property | Value/Description | Source/Notes |
| Molecular Formula | C₅H₇NO | [7] |
| Molecular Weight | 97.12 g/mol | [7] |
| Physical Form | Solid | |
| CAS Number | 2193098-04-1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The protons on the cyclopropane ring (C1, C5, C6) would appear in the highly shielded upfield region, typically between 0.5 and 2.0 ppm. The CH₂ protons alpha to the carbonyl (C4) would be found further downfield, likely in the 2.0-2.5 ppm range. The N-H proton of the lactam would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum would show the carbonyl carbon (C3) as the most deshielded signal, expected above 170 ppm. The cyclopropane carbons (C1, C5, C6) would be significantly shielded, appearing in the upfield region (typically 15-35 ppm). The C4 carbon would be found at an intermediate chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the secondary lactam.
-
C=O Stretch: A strong, sharp absorption band corresponding to the lactam carbonyl stretch is expected around 1670-1690 cm⁻¹. This is a highly reliable and intense peak for confirming the presence of the lactam ring.
Mass Spectrometry (MS)
Under electrospray ionization (ESI) conditions, the compound is readily observed.
-
[M+H]⁺: The protonated molecule is expected at an m/z of 98.1.
-
[2M+H]⁺: Dimer formation is also observed, giving a signal at an m/z of 195.1.
Chemical Reactivity and Synthetic Utility
The 2-azabicyclo[3.1.0]hexan-3-one scaffold is not merely a rigid spacer but a reactive intermediate that allows for diversification at multiple positions.
N-Functionalization
The secondary amine of the lactam is a primary site for modification.
-
N-Alkylation: The nitrogen can be readily alkylated under basic conditions. For example, methylation can be achieved using methyl iodide with a base like cesium carbonate. This allows for the introduction of various side chains to probe specific interactions within a binding pocket.
-
N-Acylation: Acylation with acid chlorides or coupling to carboxylic acids provides the corresponding N-acyl derivatives, expanding the structural diversity.
Reactions at the Carbonyl and Adjacent Positions
-
Lactam Reduction: The carbonyl group can be reduced to a methylene group using strong reducing agents like diborane (B₂H₆) or lithium aluminum hydride (LiAlH₄), affording the corresponding 2-azabicyclo[3.1.0]hexane amine.[8] This converts the lactam scaffold into a bicyclic amine, which often has a completely different pharmacological profile.
-
α-Oxidation: The C4 position, alpha to the carbonyl, can be oxidized. For instance, oxidation of a 4-hydroxy precursor using Dess-Martin periodinane yields the corresponding 2-azabicyclo[3.1.0]hexane-3,4-dione. This diketone is a versatile intermediate for further additions.
Reactivity of the Cyclopropane Ring
While generally stable, the strained cyclopropane ring can be opened under specific reductive conditions.
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ over Palladium) of N-benzyl protected 2-azabicyclo[3.1.0]hexane systems has been shown to cleave the C1-C6 bond, resulting in a ring-opened pyrrolidine derivative.[4][9] This reactivity must be considered when planning synthetic sequences involving deprotection of benzyl groups.
Applications in Drug Development: A Scaffold for High-Value Targets
The unique structural and chemical properties of 2-azabicyclo[3.1.0]hexan-3-one have positioned it as a valuable core in several drug discovery programs.
-
Inhibitors of NF-κB Inducing Kinase (NIK): This scaffold is the central component of a series of potent and selective NIK inhibitors. NIK is a critical kinase in the non-canonical NF-κB signaling pathway, which is implicated in the pathology of autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis. The rigid bicyclic core helps to correctly orient the appended pharmacophoric groups for optimal binding to the kinase.
-
Fibroblast Activation Protein (FAP) Targeted Tracers: Derivatives of the related 2-azabicyclo[3.1.0]hexane-3-carbonitrile are being used to develop novel radiolabeled tracers for positron emission tomography (PET) imaging.[3] FAP is a protein that is highly expressed on the surface of cancer-associated fibroblasts in many types of tumors. These tracers, such as [⁶⁸Ga]Ga-JC02076, allow for the clear visualization of tumors and their microenvironment.[3]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The conformationally restricted 3-azabicyclo[3.1.0]hexane ring system has been explored as a P₂ region component in the design of novel DPP-IV inhibitors for the treatment of type 2 diabetes.
-
CNS-Active Agents: The broader class of azabicyclo[3.1.0]hexane derivatives has been investigated as modulators of dopamine D3 receptors and as opioid receptor antagonists, highlighting their potential for treating neurological and psychiatric disorders.[5]
Conclusion
2-Azabicyclo[3.1.0]hexan-3-one is more than just a novel chemical entity; it is a testament to the power of scaffold-based drug design. Its inherent conformational rigidity, combined with its synthetic tractability, provides a robust platform for developing highly specific and potent modulators of challenging biological targets. The successful application of this scaffold in fields as diverse as immunology, oncology, and metabolic disease underscores its status as a truly privileged structure. As drug discovery continues to venture into more complex chemical space, the strategic deployment of scaffolds like 2-azabicyclo[3.1.0]hexan-3-one will undoubtedly continue to yield innovative and impactful therapeutics.
References
- Altenbach, H.-J., & Korff, R. (1981). Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones. Chemische Berichte.
- Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(21), 2501–2504.
- Zheng, X., et al. (2014). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (n.d.). 2-Azabicyclo[3.1.0]hexane. Retrieved from [Link]
-
Lin, K.-S., et al. (2025). A Novel 68Ga-Labeled 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile-Based Fibroblast Activation Protein-Targeted Tracer for Cancer Imaging With Positron Emission Tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 68(3). Available at: [Link]
-
Li, Y., et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
Academia.edu. (n.d.). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Retrieved from [Link]
-
Bazyl, A. A., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters, 18(19), 5038–5041. Available at: [Link]
-
PubChem. (n.d.). 2-Azabicyclo[3.1.0]hexane. Retrieved from [Link]
- Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
- Google Patents. (n.d.). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexan-2-one. Retrieved from [Link]
-
Rauk, A., et al. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society, 117(10), 2943–2953. Available at: [Link]
-
PubChemLite. (n.d.). (1s,3s,5s)-2-azabicyclo[3.1.0]hexane-3-carboxamide. Retrieved from [Link]
-
SpectraBase. (n.d.). (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from [Link]
-
Barashkova, K.A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. Available at: [Link]
-
Ivanova, A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 30(8), 3456. Available at: [Link]
Sources
- 1. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [edgccjournal.org]
- 2. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Azabicyclo[3.1.0]hexan-2-one | C5H7NO | CID 14843146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
